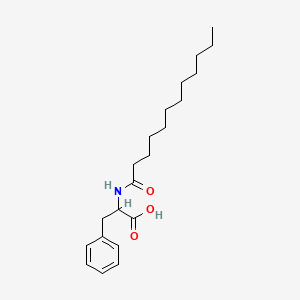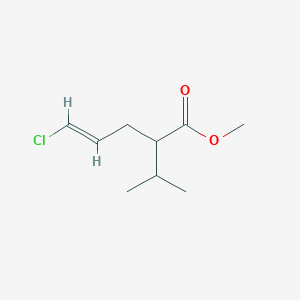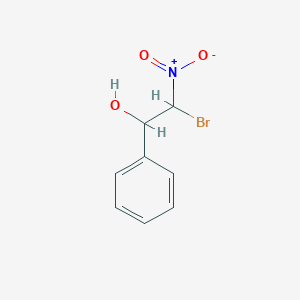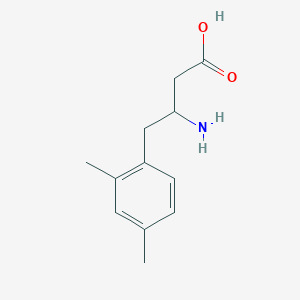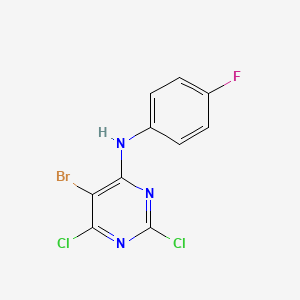
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the pyrimidine ring.
Chlorination: Addition of chlorine atoms to specific positions on the pyrimidine ring.
Amination: Introduction of the N-(4-fluorophenyl) group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with different biological activities.
Applications De Recherche Scientifique
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar pyrimidine structure with different substituents.
5-Bromo-2-chloropyrimidine: Another brominated pyrimidine derivative.
4-Amino-2,6-dichloropyrimidine: Similar structure with an amino group.
Uniqueness
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is unique due to its specific combination of bromine, chlorine, and fluorophenyl groups, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C10H5BrCl2FN3 |
|---|---|
Poids moléculaire |
336.97 g/mol |
Nom IUPAC |
5-bromo-2,6-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H5BrCl2FN3/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-5(14)2-4-6/h1-4H,(H,15,16,17) |
Clé InChI |
WZVRKAYIOJLHHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


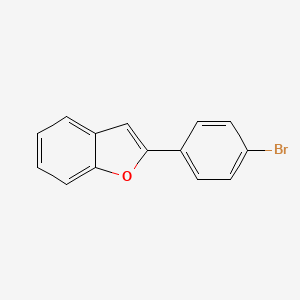


![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
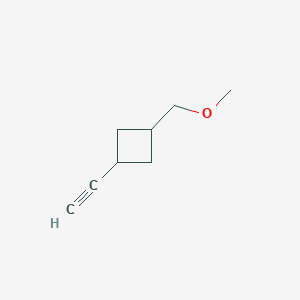
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
